molecular formula C13H14N4O B1450754 6-amino-2-(3,4-dihydroisoquinolin-2(1H)-yl)pyrimidin-4(3H)-one CAS No. 882399-24-8

6-amino-2-(3,4-dihydroisoquinolin-2(1H)-yl)pyrimidin-4(3H)-one

Cat. No. B1450754
M. Wt: 242.28 g/mol
InChI Key: VANVQXDSEVPNTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-2-(3,4-dihydroisoquinolin-2(1H)-yl)pyrimidin-4(3H)-one is a synthetic organic compound belonging to the class of heterocyclic compounds. It is a derivative of the isoquinoline family and is an important building block for many pharmaceuticals, agrochemicals, and other synthetic materials. It is also known as 6-AIP, an abbreviation of its systematic name. 6-AIP is an important intermediate in the synthesis of substituted isoquinoline derivatives, which are used in a range of pharmaceutical and agrochemical applications.

Scientific Research Applications

Heterocyclic Amines and Cancer Research

Heterocyclic amines, including compounds similar to 6-amino-2-(3,4-dihydroisoquinolin-2(1H)-yl)pyrimidin-4(3H)-one, have been implicated in breast cancer research. Studies show that these compounds, found in cooked meats, may act as mammary carcinogens in rodent models, leading to DNA adducts in the mammary gland. This suggests a potential role of food-derived heterocyclic amines in human breast cancer etiology, highlighting the need for further experimental studies on the interaction between dietary factors and mammary carcinogenesis (Snyderwine, 1994).

Isoquinoline Derivatives in Pharmacology

Isoquinoline derivatives, similar to the compound , show potential in various pharmacological applications. These compounds, known for their biological activities, offer therapeutic prospects in treating diseases like anti-Parkinsonism, anti-tuberculosis, anti-tumor, anti-glaucoma, and anti-viral conditions. This knowledge serves as a reference for researchers and is crucial for developing novel low-molecular-weight inhibitors for pharmacotherapeutic applications (Danao et al., 2021).

Pyrimidine Derivatives and Biological Activity

The structure-activity relationship of pyrimidine derivatives, closely related to the compound of interest, reveals significant biological activities. These activities include anti-microbial, anti-cancer, anti-inflammatory, and other therapeutic effects. The pyrimidine nucleus has shown promise in treating various diseases, suggesting the compound might share similar potential (Natarajan et al., 2022).

Synthesis and Biological Activity of Pyrimido[4,5-b]quinolines

Research on pyrimido[4,5-b]quinolines, structurally related to the compound , has been explored for their enhanced biological activity. The synthesis of these compounds involves various fused heterocycles, indicating a broad spectrum of potential therapeutic importance, which may be relevant to 6-amino-2-(3,4-dihydroisoquinolin-2(1H)-yl)pyrimidin-4(3H)-one (Nandha kumar et al., 2001).

properties

IUPAC Name

4-amino-2-(3,4-dihydro-1H-isoquinolin-2-yl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O/c14-11-7-12(18)16-13(15-11)17-6-5-9-3-1-2-4-10(9)8-17/h1-4,7H,5-6,8H2,(H3,14,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VANVQXDSEVPNTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NC(=CC(=O)N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-amino-2-(3,4-dihydroisoquinolin-2(1H)-yl)pyrimidin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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